N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide
Overview
Description
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,6-difluorobenzamide, commonly known as DAS-181, is a small molecule drug that has shown promising results in scientific research for the treatment of viral infections.
Mechanism of Action
DAS-181 works by targeting the sialic acid receptors on the surface of host cells that are used by viruses to enter and infect the cell. By cleaving the sialic acid receptors, DAS-181 prevents the virus from attaching to and entering the host cell, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
DAS-181 has been shown to be well-tolerated in both preclinical and clinical studies. It has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. DAS-181 has also been shown to have minimal off-target effects, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of DAS-181 is its broad-spectrum activity against a wide range of viruses. This makes it a promising candidate for the treatment of viral infections that are difficult to target with traditional antiviral drugs. However, one limitation of DAS-181 is that it has only been tested in a limited number of clinical trials, and more research is needed to fully understand its safety and efficacy in humans.
Future Directions
There are several future directions for the development of DAS-181. One area of research is the optimization of the synthesis method to improve yield and purity of the final product. Another area of research is the development of new formulations and delivery methods to improve the pharmacokinetics and bioavailability of DAS-181. Additionally, further clinical trials are needed to evaluate the safety and efficacy of DAS-181 in treating viral infections, particularly in vulnerable populations such as children and the elderly. Finally, there is potential for the use of DAS-181 in combination with other antiviral drugs to improve treatment outcomes.
Scientific Research Applications
DAS-181 has been extensively studied for its potential use in treating viral infections. It has shown efficacy against a wide range of viruses, including influenza, parainfluenza, adenovirus, and coronavirus. In preclinical studies, DAS-181 has been shown to inhibit viral replication and reduce viral load in animal models. Clinical trials have also shown promising results, with DAS-181 demonstrating safety and efficacy in treating influenza.
properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4S/c1-10-11(2)22-27-18(10)23-28(25,26)13-8-6-12(7-9-13)21-17(24)16-14(19)4-3-5-15(16)20/h3-9,23H,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEVBXKBNJQISB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.